molecular formula C4H4ClN3O2 B1275856 3-amino-4-chloro-1H-pyrazole-5-carboxylic acid CAS No. 351990-69-7

3-amino-4-chloro-1H-pyrazole-5-carboxylic acid

Cat. No. B1275856
M. Wt: 161.55 g/mol
InChI Key: MWZRQELJATZCTO-UHFFFAOYSA-N
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Description

The compound 3-amino-4-chloro-1H-pyrazole-5-carboxylic acid is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, orthogonally protected 3-(1-aminoalkyl)pyrazole- and 4,5-dihydropyrazole-5-carboxylic acids are prepared by 1,3-dipolar cycloaddition of α-aminonitrile imines with electron-deficient alkenes, which allows the pyrazole to be incorporated into pseudotri- and tetrapeptides . Additionally, 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides can react with acetylacetone and arylidenemalononitriles to yield pyrazolo[1,5-a]-pyrimidine derivatives . Furthermore, the synthesis of 5-amino-3-trifluoromethylisoxazole and -pyrazole-4-carboxylic acids involves the reactions of trifluoroacetonitrile oxide or -imines with cyanoacetic acid derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using spectroscopic methods. For example, the structures of synthesized compounds from the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid were determined spectroscopically . In another study, the crystal structure of a pyrazole derivative was analyzed, revealing a trigonal space group and stabilization by intermolecular hydrogen bonds, which were also supported by Natural Bond Orbital (NBO) analysis .

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions. The reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine leads to the formation of 1H-pyrazole-3-carboxamide, while a different reaction condition yields a 3H-imidazo[4,5-b]pyridine derivative . Schiff bases can be obtained by treating carboxamides with isatin and selected aldehydes, leading to a range of synthesized products with potential antitumor activities . The behavior of aminoazole-4-carboxylic acids toward electrophiles has been examined, showing different outcomes such as diacylation and cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The small energy gap between the frontier molecular orbitals of a pyrazole derivative indicates its nonlinear optical activity . The reactivity of these compounds with various electrophiles can lead to different products, demonstrating the versatility of pyrazole derivatives in chemical synthesis . The antitumor activities of some pyrazolopyrimidines and Schiff bases derived from pyrazole carboxamides suggest that the structure-activity relationship (SAR) is an important aspect of their chemical properties .

Scientific Research Applications

Synthetic Intermediates

  • Field : Organic Chemistry
  • Application : Pyrazole-containing compounds are influential families of N-heterocycles due to their applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
  • Methods : The discussion involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .
  • Results : More complex structures with various relevant examples can be formed from them .

Inhibitory Compounds

  • Field : Biochemistry
  • Application : 5-Aminopyrazoles are transformed into carboxamide derivatives, which are then evaluated as inhibitory compounds against succinate dehydrogenase .
  • Methods : The transformation process involves chemical reactions that convert 5-aminopyrazoles into carboxamide derivatives .
  • Results : The carboxamide derivatives were found to be effective inhibitory compounds against succinate dehydrogenase .

D-Amino Acid Oxidase Inhibitor

  • Field : Biochemistry
  • Application : 3-Methylpyrazole-5-carboxylic acid is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .
  • Methods : The compound is used to inhibit the activity of D-amino acid oxidase, thereby protecting DAO cells from oxidative stress .
  • Results : The compound specifically prevents formalin-induced tonic pain .

Synthesis of Nitriles

  • Field : Organic Chemistry
  • Application : Pyrazole derivatives are used in the synthesis of nitriles .
  • Methods : The process involves a series of chemical reactions that convert pyrazole derivatives into nitriles .
  • Results : The synthesis results in the formation of nitriles, which have various applications in the chemical industry .

Antimicrobial Action

  • Field : Microbiology
  • Application : Pyrazole-5-carboxylate derivatives have been investigated for their antimicrobial action against fungi and bacteria .
  • Methods : The compounds are tested against various strains of fungi and bacteria to evaluate their antimicrobial properties .
  • Results : The pyrazole-5-carboxylate derivatives showed antimicrobial action against the tested organisms .

PDE10A Inhibitors

  • Field : Pharmacology
  • Application : Some aryl/heteroaryl-quinolino-pyrazoles, which include pyrazole derivatives, have been discovered as PDE10A inhibitors .
  • Methods : The compounds are synthesized and then tested for their inhibitory action against PDE10A .
  • Results : The compounds were found to be effective PDE10A inhibitors .

Synthesis of 4-Cyano Pyrazole

  • Field : Organic Chemistry
  • Application : Pyrazole derivatives are used in the synthesis of 4-Cyano Pyrazole .
  • Methods : The process involves a series of chemical reactions that convert pyrazole derivatives into 4-Cyano Pyrazole .
  • Results : The synthesis results in the formation of 4-Cyano Pyrazole, which has various applications in the chemical industry .

Antiviral Activity

  • Field : Virology
  • Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
  • Methods : The compounds are tested against various strains of viruses to evaluate their antiviral properties .
  • Results : The compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-inflammatory Activity

  • Field : Pharmacology
  • Application : Indole derivatives possess various biological activities, including anti-inflammatory activity .
  • Methods : The compounds are tested for their anti-inflammatory properties .
  • Results : The indole derivatives showed significant anti-inflammatory activity .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may be harmful if inhaled . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

3-amino-4-chloro-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c5-1-2(4(9)10)7-8-3(1)6/h(H,9,10)(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZRQELJATZCTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402708
Record name 3-amino-4-chloro-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-4-chloro-1H-pyrazole-5-carboxylic acid

CAS RN

351990-69-7
Record name 3-amino-4-chloro-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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